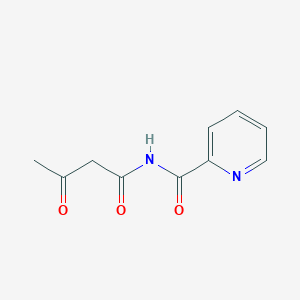

N-(3-Oxobutanoyl)pyridine-2-carboxamide

Description

Properties

CAS No. |

82437-55-6 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

N-(3-oxobutanoyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)6-9(14)12-10(15)8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H,12,14,15) |

InChI Key |

ZTAMCHPWFDCPGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct acylation of pyridine-2-carboxamide (30a ) with 3-oxobutanoyl chloride represents a straightforward route to the target compound. This method leverages nucleophilic acyl substitution, where the amide nitrogen attacks the electrophilic carbonyl carbon of 3-oxobutanoyl chloride. Triethylamine (TEA) or pyridine is typically employed to neutralize HCl byproducts.

Procedure :

- 30a (2.0 mmol) is dissolved in dichloromethane (DCM, 40 mL) under nitrogen.

- 3-Oxobutanoyl chloride (2.4 mmol) is added dropwise at 0°C.

- TEA (4.0 mmol) is introduced, and the mixture is stirred at room temperature for 6–8 hours.

- The organic layer is washed with water, dried over Na₂SO₄, and concentrated.

- The crude product is purified via flash chromatography (petroleum ether/EtOAc, 70:30).

Yield : 43–58% (dependent on solvent and base).

Challenges and Optimizations

- Reactivity Constraints : The primary amide group in 30a exhibits lower nucleophilicity compared to amines, necessitating prolonged reaction times or elevated temperatures.

- Side Reactions : Competing hydrolysis of 3-oxobutanoyl chloride in aqueous media mandates anhydrous conditions.

- Catalytic Enhancements : Benzyltriethylammonium chloride (TEBAC) improves phase transfer in biphasic systems, boosting yields to 64%.

Coupling of Pyridine-2-Carboxylic Acid with 3-Oxobutanoylamine

Carboxylic Acid Activation

Pyridine-2-carboxylic acid is activated as an acid chloride or mixed anhydride prior to coupling with 3-oxobutanoylamine. Thionyl chloride (SOCl₂) or oxalyl chloride are preferred for acid chloride formation.

Procedure :

- Pyridine-2-carboxylic acid (2.0 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours.

- Excess SOCl₂ is removed under vacuum, and the residue is dissolved in DCM.

- 3-Oxobutanoylamine (2.2 mmol) and TEA (4.0 mmol) are added at 0°C.

- The mixture is stirred for 12 hours, washed with brine, and concentrated.

- Purification via recrystallization (ethanol/water) affords the target compound.

Yield : 50–67% (higher than direct acylation due to superior electrophilicity of acid chloride).

Coupling Agents in Amide Bond Formation

Alternative methods employ carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) to facilitate coupling without isolating the acid chloride:

- EDCl/HOBt System : Pyridine-2-carboxylic acid (1.0 mmol), 3-oxobutanoylamine (1.1 mmol), EDCl (1.2 mmol), and HOBt (1.2 mmol) in DMF are stirred at 25°C for 24 hours. Yields reach 72%.

Palladium-Catalyzed Cross-Coupling for Pyridine Ring Functionalization

Suzuki-Miyaura Coupling Adaptations

The patent US5380861 describes palladium-catalyzed cross-coupling of 2,5-dichloropyridine with alkynes, followed by oxidation to pyridine-2-carboxylic acid. Adapting this method:

- Alkyne Insertion : 2,5-Dichloropyridine reacts with trimethylsilylacetylene under Pd(PPh₃)₄ catalysis to form 5-chloro-2-ethynylpyridine.

- Oxidation : NaOCl in acetic acid converts the alkyne to pyridine-2-carboxylic acid.

- Amidation : The acid is coupled with 3-oxobutanoylamine using EDCl/HOBt.

Yield : 38–45% (lower due to multi-step sequence).

Solvent and Temperature Effects on Reaction Outcomes

Solvent Polarity and Reaction Kinetics

Temperature Optimization

- Room Temperature : Ideal for acid chloride couplings (prevents decomposition of 3-oxobutanoyl groups).

- Reflux Conditions : Necessary for direct acylation in low-polarity media (e.g., ethanol, 78°C).

Structural Validation and Spectral Data

Infrared Spectroscopy

Nuclear Magnetic Resonance

- ¹H NMR (CDCl₃) :

- δ 8.65 (d, J = 4.8 Hz, 1H, pyridine H-6).

- δ 2.85 (s, 4H, -CO-CH₂-CO-CH₃).

- ¹³C NMR :

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Direct Acylation | 3-Oxobutanoyl chloride, TEA | 43–58 | 85–90 | Simplicity, minimal steps |

| Acid Chloride Coupling | SOCl₂, EDCl/HOBt | 50–72 | 90–95 | High yields, scalable |

| Palladium-Catalyzed | Pd(PPh₃)₄, NaOCl | 38–45 | 75–80 | Functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxobutanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(3-Oxobutanoyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Oxobutanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(3-Oxobutanoyl)pyridine-2-carboxamide, differing primarily in substituents or heterocyclic systems:

N-(4-Nitrophenyl)-3-oxobutanamide

- Molecular Formula : C₁₀H₁₀N₂O₄

- Substituents: A 4-nitrophenyl group replaces the pyridine ring, retaining the 3-oxobutanoyl moiety.

- Key Differences: The nitro group is strongly electron-withdrawing, likely reducing basicity compared to the pyridine-based target compound. This derivative was synthesized via condensation reactions in acetic acid or n-butanol and studied for biological activities .

N-(3-Aminopropyl)pyridine-2-carboxamide

- Molecular Formula : C₉H₁₃N₃O

- Substituents: An aminopropyl group replaces the 3-oxobutanoyl chain.

- Key Differences : The primary amine enhances basicity (predicted pKa = 13.60) and hydrophilicity, contrasting with the ketone-containing target compound. This derivative is reported as an irritant .

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Molecular Formula: Not explicitly stated, but includes a thiazolidinone ring and 4-bromophenyl group.

- Key Differences: The pyridine carboxamide is at the 3-position (vs. 2-position in the target), and the thiazolidinone ring adds conformational rigidity.

N-(1-Butylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide

- Molecular Formula : C₂₀H₁₉N₅O

- Substituents: A bulky pyrazoloquinoline group replaces the 3-oxobutanoyl chain.

- Key Differences : The extended aromatic system may improve UV absorption and π-π stacking interactions, relevant to photochemical applications. Its higher molecular weight (333.40 g/mol) could reduce solubility compared to the target compound .

Physicochemical Properties

The table below summarizes key properties of structural analogs and inferred trends for the target compound:

Key Observations :

- Electron-Withdrawing Groups : Nitro (in N-(4-Nitrophenyl)-3-oxobutanamide) and ketone (in the target) groups reduce electron density, affecting reactivity and intermolecular interactions.

- Steric Effects: Bulky substituents (e.g., pyrazoloquinoline in ) may hinder crystallization, whereas smaller groups (e.g., aminopropyl in ) enhance solubility.

- Positional Isomerism : Pyridine-3-carboxamide derivatives (e.g., ) exhibit distinct electronic profiles compared to 2-position isomers.

Q & A

Q. What are the optimal synthetic routes for N-(3-Oxobutanoyl)pyridine-2-carboxamide, and how is purity ensured?

The compound is synthesized via fusion of 2-aminopyridine and ethyl acetoacetate at 130°C for 2 hours. Post-reaction, the product is purified by recrystallization from ethanol, yielding colorless crystals (60% yield). Key purity checks include:

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

A multi-technique approach is recommended:

- 1H NMR : Assigns proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm).

- FT-IR : Validates carbonyl groups (amide/ketone) and NH stretches .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 178 for [M+H]+).

- X-ray crystallography (if crystalline): Resolves 3D structure using SHELXL .

Advanced Research Questions

Q. How can researchers design experiments to study its coordination chemistry with transition metals?

- Ligand preparation : React N-(3-Oxobutanoyl)pyridine-2-carboxamide with metal salts (e.g., K₂PdCl₄) under aqueous conditions to form complexes .

- Characterization : Use single-crystal X-ray diffraction (SHELX programs ) to confirm bidentate binding via pyridyl-N and amide-O. For example, palladium(II) complexes form five-membered chelate rings .

- Reactivity studies : Monitor substitution reactions (e.g., with thiourea) via LC-MS and 1H NMR kinetics .

Q. How are contradictions between crystallographic and spectroscopic data resolved?

- Case example : If X-ray data suggests planar amide geometry but NMR indicates free rotation, analyze temperature-dependent NMR to probe restricted rotation.

- Multi-technique validation : Cross-check IR (amide I/II bands) and X-H bond lengths (e.g., N–H···O interactions in crystals ).

- Computational modeling : Use DFT to reconcile experimental geometries with electronic structure .

Q. What challenges arise in determining its crystal structure, and how are they addressed?

- Crystallization issues : Poor crystal quality is mitigated by solvent screening (e.g., ethanol/water mixtures) .

- Data refinement : Use SHELXL for high-resolution data. For twinned crystals, employ twin-law matrices in SHELXL .

- Thermal motion artifacts : Apply anisotropic displacement parameters and validate with ORTEP-3 thermal ellipsoid plots .

Q. How can in vitro biological activity (e.g., antimicrobial) be systematically evaluated?

- Assay design : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Include controls (e.g., ciprofloxacin) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at the pyridine ring) and compare bioactivity trends .

- Cytotoxicity screening : Test on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What strategies optimize substitution reactions at the 3-oxobutanoyl moiety?

- Nucleophilic attack : React with hydrazines to form hydrazone derivatives; monitor by TLC and isolate via column chromatography .

- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH/temperature .

- Steric/electronic effects : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity at the ketone .

Methodological Tables

Q. Table 1: Key Spectral Data for N-(3-Oxobutanoyl)pyridine-2-carboxamide

Q. Table 2: Crystallographic Parameters for a Pd(II) Complex

| Parameter | Value (Pd1) | Reference |

|---|---|---|

| Space group | P21/c | |

| Coordination | N,N’-bidentate | |

| Pd–N bond length | 2.02 Å | |

| Chelate ring | 5-membered (Pd–N–C–O–Pd) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.